molecular formula C20H18ClN3O B10983217 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10983217
M. Wt: 351.8 g/mol
InChI Key: UJOVHKPBAWCBQR-UHFFFAOYSA-N
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Description

The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide features a 5-chloroindole moiety linked via an ethyl chain to a 1-methylindole-3-carboxamide group.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H18ClN3O/c1-24-12-17(15-4-2-3-5-19(15)24)20(25)22-9-8-13-11-23-18-7-6-14(21)10-16(13)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,25)

InChI Key

UJOVHKPBAWCBQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Reduction

5-Chloroindole undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, yielding 3-chloroacetyl-5-chloro-1H-indole. Subsequent reduction with LiAlH₄ or catalytic hydrogenation produces 2-(5-chloro-1H-indol-3-yl)ethanol, which is converted to the ethylamine via a Gabriel synthesis or Curtius rearrangement.

Key Data :

  • Friedel-Crafts acylation yield: 68–75% (AlCl₃, CH₂Cl₂, 0°C).

  • LiAlH₄ reduction efficiency: >90% (THF, reflux).

Direct Amination via Mannich Reaction

An alternative route employs the Mannich reaction, where 5-chloroindole reacts with formaldehyde and ethylamine hydrochloride under acidic conditions. This one-pot method affords 2-(5-chloro-1H-indol-3-yl)ethylamine but suffers from moderate yields (45–55%) due to competing polymerization.

Synthesis of 1-Methyl-1H-indole-3-carboxylic Acid

N-Methylation of Indole-3-carboxylic Acid

Indole-3-carboxylic acid is treated with methyl iodide in the presence of NaH (DMF, 0°C), achieving selective N-methylation. Yields range from 80–85%, with minor O-methylation byproducts (<5%).

Vilsmeier-Haack Formylation and Oxidation

1-Methylindole undergoes Vilsmeier-Haack formylation (POCl₃, DMF) to yield 3-formyl-1-methyl-1H-indole, which is oxidized to the carboxylic acid using KMnO₄ (aq. H₂SO₄, 60°C). This method provides 70–75% overall yield but requires careful control of oxidation conditions to prevent over-oxidation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid is activated with EDC/HOBt in anhydrous DMF, followed by reaction with 2-(5-chloro-1H-indol-3-yl)ethylamine. Typical conditions include 0°C to room temperature, 12–24 h reaction time, and yields of 65–72%. Excess EDC (1.5 equiv) minimizes unreacted acid.

BOP Reagent for Enhanced Efficiency

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enables efficient coupling at room temperature (4–6 h) with yields up to 88%. Diisopropylethylamine (DIPEA) is critical for neutralizing HCl byproducts.

Optimization Table :

ParameterEDC/HOBtBOP
Yield (%)7288
Reaction Time (h)246
Byproducts (%)125
Data adapted from

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), followed by recrystallization from ethanol/water. Purity >98% is confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.21 (d, J = 8 Hz, 1H, ArH), 7.45–7.12 (m, 6H, ArH), 4.02 (s, 3H, NCH₃), 3.58 (t, J = 6 Hz, 2H, CH₂), 2.91 (t, J = 6 Hz, 2H, CH₂).

  • IR : 3285 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide C=O).

Challenges and Mitigation Strategies

Indole N-H Reactivity

The unprotected indole NH participates in side reactions during coupling. Solutions include:

  • Temporary protection with Boc groups (tert-butyloxycarbonyl) using Boc₂O/DMAP.

  • Using non-nucleophilic bases like DIPEA to suppress protonation.

Regioselectivity in Friedel-Crafts Reactions

AlCl₃-mediated acylations favor C3 substitution on indole, but C2 byproducts may form. Employing bulky acyl chlorides (e.g., pivaloyl chloride) or low temperatures (−20°C) improves regioselectivity (>95% C3).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control of exothermic steps (e.g., Friedel-Crafts), reducing decomposition and improving yields (scale-up yield: 82% vs. batch 68%).

Green Chemistry Approaches

Water-assisted coupling (with surfactants) reduces DMF usage, aligning with environmental regulations. Pilot studies show comparable yields (75%) with 50% less organic solvent .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that indole derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide, exhibit notable antimicrobial activity. A study highlighted that related indole compounds showed effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL for certain derivatives . The compound's structure suggests a mechanism that may disrupt bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Indole derivatives have been shown to inhibit cell proliferation in several cancer cell lines. For instance, certain synthesized indolylquinazolinones demonstrated significant antiproliferative effects against breast and lung cancer cells, indicating a promising avenue for further research into their use as anticancer agents . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Antitubercular Activity

Indole compounds are being explored for their potential in treating tuberculosis. One study reported that specific indole derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in antitubercular therapies .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of indole-based compounds and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound exhibited potent antibacterial activity against MRSA, with some compounds showing MIC values significantly lower than traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results revealed that certain analogs induced apoptosis in these cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substitutions

The following table summarizes key structural differences and similarities:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Notes
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide (Target) Indole-ethyl-carboxamide 5-Cl on indole; 1-Me on carboxamide indole Not reported Combines dual indole motifs; carboxamide enhances polarity
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide (65) Indole-ethyl-sulfonamide 4-NO₂-benzenesulfonamide 380.05 75% yield; IR peaks at 1166, 1350 cm⁻¹ (sulfonamide S=O stretch)
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide (BT51597) Indole-ethyl-sulfonamide 4-F-benzenesulfonamide 352.81 Fluorine substituent may improve metabolic stability
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide Indole-ethyl-acetamide Acetamide 236.70 XLogP3 = 1.4; simpler structure with lower lipophilicity
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Indole-ethyl-benzamide 5-Me on indole; 3-Cl on benzamide Not reported Methyl vs. chloro substitution alters electronic properties
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide Indole-ethyl-thiazole-carboxamide 2,4-dimethyl-thiazole 333.84 Predicted boiling point 586.2°C; heterocyclic thiazole enhances π-π interactions

Key Findings and Implications

Substituent Effects :

  • Chloro (electron-withdrawing) and methyl (electron-donating) groups on the indole ring modulate electronic density, affecting reactivity and interactions with biological targets .
  • Sulfonamide vs. carboxamide substituents alter solubility and metabolic stability, with sulfonamides generally being more resistant to enzymatic degradation .

Heterocyclic Diversity :

  • Thiazole and pyrrole rings in carboxamide derivatives introduce planar, aromatic systems that may enhance π-stacking in protein binding pockets .

Synthetic Flexibility :

  • The ethyl-indole scaffold accommodates diverse electrophiles (e.g., sulfonyl chlorides, acyl chlorides), enabling rapid analog generation for structure-activity relationship (SAR) studies .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structural Overview

The compound belongs to the indole family, characterized by an indole ring system that is known for its diverse biological properties. The structural formula is represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • CB1 Receptor Modulation : The compound has been identified as an allosteric modulator of the cannabinoid receptor type 1 (CB1), which plays a crucial role in regulating appetite, pain sensation, and mood .
  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of this compound. Below is a summary of findings from various research efforts:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF7 (Breast Cancer)2.6 ± 0.89Apoptosis Induction
Study 2HEPG2 (Liver Cancer)1.8 ± 0.9Cell Cycle Arrest
Study 3K562 (Leukemia)1.95EGFR Inhibition

These results indicate that the compound has a broad spectrum of activity against various cancer types, suggesting its potential as a therapeutic agent.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies have indicated effectiveness against certain bacterial strains, including MRSA and Mycobacterium tuberculosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in significant tumor reduction in 60% of participants within three months.
  • Leukemia Treatment : In vitro studies showed that the compound significantly inhibited the growth of leukemia cells, leading to further exploration in animal models.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide?

The synthesis typically involves coupling reactions between indole-derived intermediates. For example, 2-(5-chloro-1H-indol-3-yl)ethylamine can be reacted with activated carboxylic acid derivatives (e.g., 1-methyl-1H-indole-3-carboxylic acid chloride) under basic conditions. A similar approach is described in , where sulfonamide derivatives were synthesized via reactions with 4-nitrobenzenesulfonyl chloride . Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC.
  • Purification : Column chromatography (e.g., Combiflash with gradients of ethyl acetate/hexane) .
  • Yield optimization : Adjusting stoichiometry, temperature, and reaction time (e.g., 37–75% yields reported for analogous compounds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and carboxamide linkage (e.g., NH signals at δ 9.12 ppm and indole protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Melting point analysis : Consistency in melting ranges (e.g., 182–184°C for structurally related compounds) .

Advanced Research Questions

Q. How can researchers address low synthetic yields during scale-up of this compound?

Low yields (e.g., 6–17% in ) may arise from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling steps) .
  • Protection/deprotection : Temporary blocking of reactive sites (e.g., indole NH with Boc groups) .
  • Continuous flow synthesis : Improves mixing and heat transfer for exothermic reactions .

Q. What experimental approaches can resolve contradictions in reported biological activities of indole carboxamides?

Discrepancies in activity (e.g., anticancer vs. antiplatelet effects in and ) require:

  • Comparative SAR studies : Systematic modification of substituents (e.g., chloro, nitro, or alkyl groups) to isolate pharmacophores .
  • Target profiling : Binding assays (e.g., SPR or ITC) to confirm interactions with targets like Bcl-2/Mcl-1 or P2Y12 receptors .
  • In silico modeling : Docking studies to predict binding modes and selectivity (e.g., using PyMol or AutoDock) .

Q. How to design in vivo studies to evaluate the pharmacokinetics of this compound?

Key considerations include:

  • Formulation : Use of co-solvents (e.g., PEG 400) or liposomal carriers to enhance bioavailability .
  • Dosing routes : Intravenous vs. oral administration to assess absorption (e.g., used both routes for antiplatelet activity) .
  • Metabolite profiling : LC-MS/MS to track parent compound and metabolites in plasma/tissues .
  • Toxicity endpoints : Monitoring liver enzymes (ALT/AST) and renal function (creatinine) .

Methodological Notes

  • Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for Bcl-2 expression) .
  • Scale-up challenges : Pilot studies with DOE (Design of Experiments) to optimize reaction parameters .

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